methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, also known as MNPT, is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the family of pyridinecarboxylates and is synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been found to activate the caspase-3 pathway, which is involved in the induction of apoptosis. methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has also been found to inhibit the replication of the hepatitis B virus by inhibiting the activity of the viral polymerase.
Biochemical and Physiological Effects:
methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and the replication of the hepatitis B virus. methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has also been found to have anti-inflammatory and antioxidant effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has also been shown to have low toxicity in vitro. However, methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate also has limited solubility in organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. One direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to study its mechanism of action in more detail. This could lead to the development of more potent analogs of methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. Additionally, the use of methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate in combination with other drugs could be explored to enhance its therapeutic effects. Finally, the development of new synthesis methods for methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound with potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor and antiviral activities and has anti-inflammatory and antioxidant effects. methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several advantages for lab experiments, but also has limitations. Future research on methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate could lead to the development of new therapeutic agents for cancer and viral infections, as well as new synthesis methods for this compound.
Synthesis Methods
The synthesis of methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves a series of chemical reactions. The starting material for the synthesis is 3-nitrobenzaldehyde, which is reacted with methyl acetoacetate in the presence of a base to form the intermediate compound, 3-nitrophenyl-3-methyl-2-buten-1-ol. This intermediate is then reacted with ethyl cyanoacetate in the presence of a catalyst to form the final product, methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate.
Scientific Research Applications
Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor and antiviral activities. methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been shown to inhibit the growth of human lung cancer cells and human cervical cancer cells in vitro. It has also been found to have antiviral activity against the hepatitis B virus.
properties
IUPAC Name |
methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)11(7-12(17)15-8)9-4-3-5-10(6-9)16(19)20/h3-6,11H,7H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSIXRGZZQPRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385965 | |
Record name | 9L-517S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
CAS RN |
5521-49-3 | |
Record name | 9L-517S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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